molecular formula C19H20ClN3O2S2 B2985311 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine CAS No. 1396886-76-2

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine

Cat. No.: B2985311
CAS No.: 1396886-76-2
M. Wt: 421.96
InChI Key: BRDBOWSVIKQXHZ-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine is a complex organic compound that features a piperidine ring, a phenyl-imidazole moiety, and a chlorothiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Moiety: Starting from a substituted benzaldehyde and an amine, the imidazole ring can be formed through a condensation reaction.

    Attachment of the Piperidine Ring: The imidazole derivative can be reacted with a piperidine derivative under basic conditions to form the desired piperidine-imidazole compound.

    Introduction of the Chlorothiophene Sulfonyl Group: The final step involves the sulfonylation of the piperidine-imidazole compound with a chlorothiophene sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene and imidazole moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the imidazole ring suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    1-((5-chlorothiophen-2-yl)sulfonyl)-4-methylpiperidine: Lacks the imidazole moiety, potentially altering its biological activity.

    4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine: Lacks the chlorothiophene sulfonyl group, which may affect its chemical reactivity and applications.

    1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-methyl-1H-imidazol-1-yl)methyl)piperidine: Similar structure but with a methyl group instead of a phenyl group on the imidazole ring, which could influence its properties.

Uniqueness

The uniqueness of 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorothiophene sulfonyl group, the piperidine ring, and the phenyl-imidazole moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2S2/c20-17-6-7-18(26-17)27(24,25)23-11-8-15(9-12-23)14-22-13-10-21-19(22)16-4-2-1-3-5-16/h1-7,10,13,15H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDBOWSVIKQXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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